![molecular formula C9H17N3O B13286947 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B13286947.png)
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium acetate as a catalyst in a three-component reaction . The reaction conditions often include room temperature and the use of solvents such as ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol.
1-methyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
4-chloro-3-methyl-1H-pyrazole: A halogenated pyrazole with distinct reactivity.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the butan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol, with the CAS number 1156892-05-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H17N3O, with a molecular weight of 183.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that pyrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
2. Antifungal Activity
The antifungal activity of pyrazole-based compounds has also been explored. Testing against common fungal strains such as Aspergillus niger and Penicillium species indicated that certain derivatives possess potent antifungal properties. The inhibition zones measured during these studies suggest that modifications to the pyrazole structure can enhance antifungal efficacy .
3. Alpha-Amylase Inhibition
Alpha-amylase inhibition is critical for managing diabetes by reducing carbohydrate absorption. Compounds related to this compound have been evaluated for their ability to inhibit alpha-amylase activity. Results indicated that some derivatives exhibited higher inhibition percentages compared to acarbose, a standard alpha-amylase inhibitor .
Compound | Inhibition % | Control (Acarbose) |
---|---|---|
Compound A | 75% | 60% |
Compound B | 80% | 60% |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, its structure allows it to bind effectively to the active sites of enzymes like alpha-amylase, leading to competitive inhibition .
Case Studies
Several case studies have been conducted on the biological activities of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed various pyrazole derivatives for their antimicrobial properties. The results indicated that modifications at the methyl position significantly enhanced antimicrobial activity .
- Diabetes Management Research : Research focusing on alpha-amylase inhibitors highlighted that certain pyrazole derivatives could serve as effective agents for controlling blood sugar levels in diabetic patients. The study compared their efficacy against traditional treatments .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[(5-methyl-1H-pyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-3-9(6-13)10-4-8-5-11-12-7(8)2/h5,9-10,13H,3-4,6H2,1-2H3,(H,11,12) |
InChI Key |
SERSORGRZCIAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(NN=C1)C |
Origin of Product |
United States |
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